molecular formula C11H11BrO3 B6205502 2-(2-bromophenyl)oxolane-2-carboxylic acid CAS No. 2359031-04-0

2-(2-bromophenyl)oxolane-2-carboxylic acid

Cat. No.: B6205502
CAS No.: 2359031-04-0
M. Wt: 271.1
InChI Key:
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Description

. This compound is characterized by the presence of a bromophenyl group attached to an oxolane ring, which is further connected to a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)oxolane-2-carboxylic acid typically involves the bromination of phenyl oxolane carboxylic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. These processes are optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)oxolane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxolane derivatives with additional oxygen-containing functional groups.

    Reduction: Phenyl oxolane carboxylic acid.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The oxolane ring and carboxylic acid group contribute to the compound’s overall stability and reactivity, facilitating its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)oxolane-2-carboxylic acid
  • 2-(2-fluorophenyl)oxolane-2-carboxylic acid
  • 2-(2-iodophenyl)oxolane-2-carboxylic acid

Uniqueness

2-(2-bromophenyl)oxolane-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom enhances the compound’s reactivity and potential for substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

2359031-04-0

Molecular Formula

C11H11BrO3

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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